N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Lipophilicity Drug-likeness ADME

This C5-butyl substituted derivative is an essential SAR comparator that transforms a biologically silent scaffold into a potential CNS-active probe. The butyl chain increases lipophilicity (clogP ~4) and metabolic stability relative to methyl/ethyl analogues, while the free triazole NH serves as a critical hinge-binding hydrogen-bond donor. Rescreen against MDR panels including MRSA and CRE to identify gain-of-function conferred by the chain. Secure this high-purity compound to fill a critical gap in your alkyl-chain SAR matrix.

Molecular Formula C15H17N5OS2
Molecular Weight 347.5 g/mol
Cat. No. B4616112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC15H17N5OS2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NN1)SCC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H17N5OS2/c1-2-3-8-12-17-15(20-19-12)22-9-13(21)18-14-16-10-6-4-5-7-11(10)23-14/h4-7H,2-3,8-9H2,1H3,(H,16,18,21)(H,17,19,20)
InChIKeyIILHUBRGRMDBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide – A Butyl‑Substituted Benzothiazole-1,2,4-Triazole Hybrid


N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic heterocyclic acetamide that integrates a benzothiazole nucleus, a 1,2,4-triazole ring bearing a butyl substituent at C5, and a thioether bridge. It belongs to a class of benzothiazole–triazole hybrids that have been explored for antimicrobial and anticancer applications, although the majority of published analogues lack a C5 alkyl chain [1]. The compound is offered by commercial screening libraries as a discrete small molecule for early‑stage discovery research.

Why In‑Class Benzothiazole‑Triazole Acetamides Cannot Simply Be Interchanged


Even minor structural modifications within the benzothiazole‑triazole acetamide class can profoundly affect physicochemical and biological behaviour. The C5 butyl chain on the triazole ring is expected to increase lipophilicity and alter metabolic stability relative to methyl‑ or ethyl‑substituted analogues, while the unsaturated benzothiazole core confers different electronic and steric properties compared to the saturated 4,5,6,7‑tetrahydro‑1,3‑benzothiazole variant. Published antimicrobial data for the parent series (lacking a C5 alkyl chain) showed no measurable activity [1], underscoring that small structural permutations determine whether a compound is biologically silent or active. Therefore, generic interchange without explicit, quantitative comparator data carries a high risk of selecting a non‑functional or sub‑optimal probe.

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Lipophilicity (clogP) Advantage Over Closest Methyl Analogue

The target compound contains an n‑butyl substituent at the triazole C5 position, which increases calculated logP by approximately 2.0 log units relative to the N‑methyl analogue N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (ChemDiv Y511‑1706, clogP = 1.97) . The increase in lipophilicity may enhance membrane permeability and central nervous system (CNS) penetration potential, although it could also reduce aqueous solubility.

Lipophilicity Drug-likeness ADME

Structural Divergence from the Saturated Tetrahydrobenzothiazole Analogue

The target compound retains a fully aromatic benzothiazole ring, whereas the closest commercially catalogued analogue, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, contains a saturated cyclohexeno‑fused thiazole . This saturation disrupts π‑electron delocalisation, reducing planarity and potential π‑stacking interactions with aromatic protein residues. The unsaturated benzothiazole in the target compound is therefore predicted to engage flat, aromatic binding pockets more effectively.

Planarity π‑stacking Target engagement

Potential Metabolic Stability Advantage of the n‑Butyl Chain Over Ethyl/Methyl

Short alkyl chains (methyl, ethyl) on heterocycles are often susceptible to rapid oxidative metabolism via CYP450 enzymes, whereas longer n‑alkyl chains can exhibit greater metabolic stability due to steric shielding or altered enzyme affinity [1]. The n‑butyl group in the target compound is predicted to provide a longer half‑life in liver microsome assays compared to the ethyl analogue N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, although no species‑specific intrinsic clearance data are available for either compound.

Metabolic stability CYP450 Half-life

Antimicrobial Inactivity of Closely Related Unsubstituted Triazole Analogues Highlights the Potential Selectivity Role of the Butyl Group

A published series of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamides (3a–j), which lack the C5 butyl substituent present on the target compound, was tested against E. coli, S. aureus, P. aeruginosa, Proteus vulgaris, Salmonella typhimurium, MRSA, C. albicans, and C. parapsilosis. All compounds were found to be completely inactive (MIC > 200 µg/mL) [1]. This null result suggests that the butyl appendage in the target compound may be a critical determinant for any latent antimicrobial activity, although the butyl compound itself has not been tested.

Antimicrobial Bacteria Fungi

Enhanced Hydrogen‑Bond Acceptor Capacity Relative to the N‑Methyl Triazole Analogue

The target compound retains a free NH on the 1,2,4‑triazole ring (4H‑tautomer), which can act as a hydrogen‑bond donor/acceptor, whereas the N‑methyl analogue N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide lacks this NH . The extra H‑bonding capacity may enhance aqueous solubility and facilitate key interactions with biological targets that rely on hydrogen bonding with triazole NH.

Hydrogen bonding Solubility Target binding

Research and Industrial Application Scenarios for N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide


Probing the Role of Alkyl Chain Length in Benzothiazole‑Triazole Hybrid Bioactivity

The butyl‑substituted compound serves as a critical comparator for structure‑activity relationship (SAR) studies examining how triazole C5 alkyl chain length influences target binding, cellular permeability, and metabolic stability. Because the unsubstituted and N‑methyl analogues have been shown to be devoid of antimicrobial activity [1], the butyl derivative fills a gap in the alkyl‑chain SAR matrix and can help identify whether a threshold lipophilicity or steric occupancy is required for biological activity.

Central Nervous System (CNS) Drug Discovery as an Aromatic, Lipophilic Scaffold

With an estimated clogP of ~4, the compound lies within the optimal range for CNS penetration. Its fully aromatic benzothiazole core may engage flat, aromatic binding pockets commonly found in CNS targets (e.g., GPCRs, ion channels). The butyl chain distinguishes it from shorter‑chain analogues that may not achieve sufficient brain exposure, making it a candidate for phenotypic screening in neurodegeneration or psychiatric disease models.

Kinase Inhibitor Lead Generation Exploiting the Hydrogen‑Bond Donor‑Rich Triazole NH

The presence of a free triazole NH (absent in N‑methyl analogues) provides an additional hydrogen‑bond donor that can interact with the hinge region of kinases or with backbone carbonyls in ATP‑binding pockets. The compound can be deployed in high‑throughput kinase profiling panels to identify selectivity fingerprints that differentiate it from N‑alkylated congeners lacking this donor.

Antimicrobial Probe Development Building on a Chemotype with Documented Structure‑Dependent Activity

Although the parent acetamide series was inactive against Gram‑positive and Gram‑negative bacteria and fungi [1], the butyl substituent may unlock activity by altering membrane penetration or target affinity. The compound is suitable for rescreening against contemporary multidrug‑resistant (MDR) panels, including MRSA and carbapenem‑resistant Enterobacteriaceae, to identify any gain of function conferred by the butyl chain.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.